molecular formula C9H18N4 B2394392 3-Heptyl-1H-1,2,4-triazol-5-amine CAS No. 20586-95-2

3-Heptyl-1H-1,2,4-triazol-5-amine

Cat. No.: B2394392
CAS No.: 20586-95-2
M. Wt: 182.271
InChI Key: YLMXGBDXGVPHRZ-UHFFFAOYSA-N
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Description

3-Heptyl-1H-1,2,4-triazol-5-amine is a chemical compound with the molecular formula C9H18N4 and a molecular weight of 182.27 g/mol . It belongs to the class of triazole derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Heptyl-1H-1,2,4-triazol-5-amine typically involves the reaction of heptyl amine with 1,2,4-triazole under specific conditions. One common method involves the use of aminoguanidine hydrochloride and succinic anhydride as starting materials . The reaction is carried out under microwave irradiation, which facilitates the nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize production costs .

Chemical Reactions Analysis

Types of Reactions

3-Heptyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various triazole derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-Heptyl-1H-1,2,4-triazol-5-amine include:

Uniqueness

What sets this compound apart from these similar compounds is its unique heptyl side chain, which can impart distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for specific applications where other triazole derivatives may not be as effective .

Properties

IUPAC Name

5-heptyl-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4/c1-2-3-4-5-6-7-8-11-9(10)13-12-8/h2-7H2,1H3,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMXGBDXGVPHRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=NC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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